molecular formula C27H22N4O2S B6032079 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B6032079
M. Wt: 466.6 g/mol
InChI Key: ALDQLSJPFJYHJC-LQKURTRISA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a benzimidazole-derived hydrazide featuring a benzyl group at the N1 position of the benzimidazole core and a 2-hydroxynaphthalen-1-ylidene substituent on the hydrazide moiety.

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S/c32-25-15-14-20-10-4-5-11-21(20)22(25)16-28-30-26(33)18-34-27-29-23-12-6-7-13-24(23)31(27)17-19-8-2-1-3-9-19/h1-16,32H,17-18H2,(H,30,33)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQLSJPFJYHJC-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group and the naphthalene moiety. The final step involves the formation of the hydrazide linkage through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve high yields .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

    Condensation: The hydrazide linkage can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, it is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. The hydrazide linkage can form covalent bonds with biological molecules, leading to the inhibition of enzymes or the induction of apoptosis in cancer cells. The naphthalene moiety can enhance the compound’s ability to intercalate into DNA, further contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Substituent Variations and Molecular Properties
Compound Name Benzimidazole Substituent Aryl/Heteroaryl Moiety on Hydrazide Molecular Weight (g/mol) Key Structural Features
Target Compound 1-Benzyl 2-Hydroxynaphthalen-1-yl 483.56 Extended π-system (naphthyl), hydroxyl group for H-bonding
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 1-Ethyl 3-Hydroxyphenyl 396.45 Smaller aryl group, reduced lipophilicity
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 1-(2-Chlorobenzyl) 3-Ethoxy-4-hydroxyphenyl 520.99 Chlorine atom (electron-withdrawing), ethoxy group for enhanced solubility
N′-(2,4-Dimethoxybenzylidene)-2-(2-(propylthio)-1H-benzimidazol-1-yl)acetohydrazide 1-Propylthio 2,4-Dimethoxyphenyl 385.13 Methoxy groups (electron-donating), increased steric hindrance

Key Observations :

  • The target compound distinguishes itself through its 2-hydroxynaphthalen-1-ylidene group, which provides a larger conjugated system for π-π stacking compared to phenyl or methoxyphenyl derivatives .
  • Substitution at the N1 position of benzimidazole (e.g., benzyl vs. ethyl or propylthio) significantly impacts lipophilicity and bulkiness , influencing membrane permeability and target binding .
  • The hydroxyl group in the target compound and analogues (e.g., 3-hydroxyphenyl ) facilitates hydrogen bonding with biological targets, while methoxy/ethoxy groups enhance solubility but reduce H-bond donor capacity.

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison
Compound Melting Point (°C) 1H NMR Features (δ, ppm) HR-MS (m/z) [M+H]+
Target Compound Not reported Expected: Aromatic protons (7.0–8.5), –N=CH (~8.7), –OH (~11.8) Calculated: 484.15
N′-(Naphthalen-1-ylmethylene)-2-(2-(propylthio)-1H-benzimidazol-1-yl)acetohydrazide 217–220 –N=CH (8.77), –CH2CO (5.50), aromatic (7.17–8.07) 385.13 (obs: 385.1318)
2-(Ethylsulfanyl)-N′-[(4-hydroxyphenyl)methylidene]benzohydrazide 186–189 –N=CH (8.5–8.7), –OH (~10.2) Not reported

Key Observations :

  • The –N=CH proton in hydrazide derivatives consistently appears at δ ~8.5–8.8 ppm , confirming the (E)-configuration .
  • Aromatic protons in the target compound’s naphthyl group are expected to resonate at lower fields (δ > 8.0 ppm) compared to phenyl derivatives .

Bioactivity and Mode of Action

  • Bioactivity Clustering : Compounds with benzimidazole-hydrazide scaffolds cluster based on structural similarity, with bioactivity strongly correlated to substituents. For example, electron-withdrawing groups (e.g., Cl in ) enhance interactions with enzymatic targets, while hydroxyl/naphthyl groups (as in the target compound) may improve DNA intercalation or protein binding .
  • Similarity Indexing : Using Tanimoto coefficients, the target compound would exhibit lower similarity (<60%) to ethyl or propylthio analogues due to its unique naphthyl and benzyl groups .

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